Methyl 3-bromo-5-fluoroisonicotinate

Overview

Description

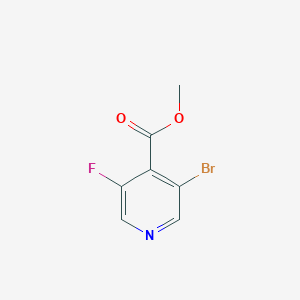

Methyl 3-bromo-5-fluoroisonicotinate is an organic compound with the molecular formula C7H5BrFNO2 It is a derivative of isonicotinic acid, featuring bromine and fluorine substituents on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-bromo-5-fluoroisonicotinate can be synthesized through the esterification of 3-bromo-5-fluoroisonicotinic acid. One common method involves the reaction of 3-bromo-5-fluoroisonicotinic acid with trimethylsilyldiazomethane (TMSCHN2) in the presence of tetrahydrofuran (THF) and methanol (MeOH) under nitrogen atmosphere at 0°C .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring purity, and implementing safety measures for handling bromine and fluorine-containing reagents.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-5-fluoroisonicotinate undergoes various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted by other nucleophiles.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

Substitution Reactions: Products include derivatives where bromine or fluorine has been replaced by other functional groups.

Coupling Reactions: Products include biaryl compounds formed through the coupling of the pyridine ring with other aromatic systems.

Scientific Research Applications

Methyl 3-bromo-5-fluoroisonicotinate is used in various scientific research applications, including:

Chemistry: As a building block in the synthesis of more complex organic molecules.

Biology: Potential use in the development of bioactive compounds.

Medicine: Exploration of its pharmacological properties for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The specific mechanism of action for methyl 3-bromo-5-fluoroisonicotinate is not well-documented. its effects are likely mediated through interactions with molecular targets such as enzymes or receptors, influencing biochemical pathways. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

- 3-Bromo-5-fluoroisonicotinonitrile

- 3-Bromo-5-fluoroisonicotinamide

- 5-Bromo-3-fluoro-2-(methylsulfonyl)pyridine

Biological Activity

Methyl 3-bromo-5-fluoroisonicotinate (CAS Number: 1214325-21-9) is a chemical compound that has garnered attention in the fields of medicinal chemistry and biological research due to its potential pharmacological properties. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

This compound is an isonicotinic acid derivative characterized by the following structural formula:

- Molecular Formula : C₇H₅BrFNO₂

- Molecular Weight : 234.02 g/mol

- CAS Number : 1214325-21-9

This compound features a bromine atom and a fluorine atom, which contribute to its unique reactivity and biological profile.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in inflammatory processes. This inhibition can lead to anti-inflammatory effects, making it a candidate for therapeutic applications in conditions like arthritis and other inflammatory diseases.

- Receptor Binding : It acts as a ligand for certain receptors, influencing signaling pathways that regulate cellular functions. This property is particularly relevant in the context of cancer research, where modulation of receptor activity can impact tumor growth and metastasis .

- Anticancer Properties : Preliminary studies suggest that this compound may exhibit anticancer activity by targeting proteins associated with tumorigenesis, such as NSD2 (nuclear SET domain-containing protein 2). NSD2 is implicated in various cancers, including multiple myeloma, and compounds that inhibit its activity are being explored for therapeutic use .

In Vitro Studies

A range of in vitro studies has been conducted to evaluate the biological effects of this compound:

- Cell Viability Assays : These assays demonstrated that the compound can reduce cell viability in several cancer cell lines, indicating its potential as an anticancer agent.

- Enzyme Activity Assays : The compound showed significant inhibition of cyclooxygenase (COX) enzymes, which are key players in inflammatory responses. This suggests a dual role in both anti-inflammatory and anticancer activities .

Case Studies

- Study on Inflammatory Response : A study investigated the effect of this compound on macrophage activation. Results indicated that the compound significantly reduced the production of pro-inflammatory cytokines, supporting its potential use in managing inflammatory diseases.

- Cancer Treatment Research : Another research project focused on the compound's ability to inhibit NSD2 in multiple myeloma cells. The findings revealed a decrease in H3K36me2 levels, correlating with reduced cell proliferation and increased apoptosis, thus highlighting its potential as an anticancer therapeutic .

Comparative Analysis with Similar Compounds

| Compound Name | CAS Number | Biological Activity |

|---|---|---|

| This compound | 1214325-21-9 | Anti-inflammatory, anticancer properties |

| Ethyl 3-bromoisonicotinate | 1214335-25-7 | Enzyme inhibitor, potential drug development |

| Methyl 3-fluoroisonicotinate | 1803821-90-0 | Enzyme interaction studies |

The comparative analysis shows that while all these compounds share structural similarities, their biological activities can vary significantly based on their functional groups and substituents.

Properties

IUPAC Name |

methyl 3-bromo-5-fluoropyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrFNO2/c1-12-7(11)6-4(8)2-10-3-5(6)9/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMXHIWQLBFVMDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=NC=C1F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60673239 | |

| Record name | Methyl 3-bromo-5-fluoropyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60673239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214325-21-9 | |

| Record name | Methyl 3-bromo-5-fluoropyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60673239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.